Keap1-Nrf2-IN-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Keap1-Nrf2-IN-4 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is significant in the field of cancer research and oxidative stress management due to its role in modulating the Keap1-Nrf2 signaling pathway, which is crucial for cellular defense against oxidative and electrophilic stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Keap1-Nrf2-IN-4 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Keap1-Nrf2-IN-4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound, altering its activity.

Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .

Scientific Research Applications

Cancer Treatment

Keap1-Nrf2-IN-4 shows promise in cancer therapy by targeting tumor cells with aberrant Keap1/Nrf2 signaling. Studies indicate that mutations in Keap1 can lead to increased Nrf2 activity, contributing to tumorigenesis . By inhibiting this pathway, this compound may help restore normal cellular function and reduce tumor growth.

Neuroprotection

Research indicates that activation of the Nrf2 pathway can protect neurons from oxidative damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By enhancing Nrf2 activity, this compound may provide a neuroprotective effect .

Cardiovascular Health

The compound has been investigated for its role in protecting cardiovascular tissues from oxidative stress-related damage. Activation of Nrf2 leads to improved endothelial function and reduced vascular inflammation .

Metabolic Disorders

This compound has potential applications in treating metabolic disorders by modulating glucose metabolism and reducing insulin resistance through its antioxidant effects .

Case Study 1: Cancer Cell Lines

A study evaluated the effects of this compound on various cancer cell lines with mutations in the KEAP1 gene. Results showed that treatment led to decreased proliferation rates and induced apoptosis in these cells, suggesting a targeted therapeutic approach for cancers with dysregulated Nrf2 signaling.

Case Study 2: Neurodegenerative Disease Models

In animal models of Alzheimer's disease, administration of this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cognitive function, demonstrating its potential as a neuroprotective agent.

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Treatment | Inhibition of aberrant Nrf2 signaling | Reduced tumor growth in cell line studies |

| Neuroprotection | Activation of antioxidant genes | Improved cognitive function in animal models |

| Cardiovascular Health | Reduction of vascular inflammation | Enhanced endothelial function |

| Metabolic Disorders | Modulation of glucose metabolism | Decreased insulin resistance |

Mechanism of Action

Keap1-Nrf2-IN-4 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and degradation. This compound disrupts this interaction, allowing Nrf2 to translocate to the nucleus, where it activates the expression of antioxidant and cytoprotective genes. This pathway plays a crucial role in maintaining cellular redox homeostasis and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

- Keap1-Nrf2-IN-1

- Keap1-Nrf2-IN-2

- Keap1-Nrf2-IN-3

Uniqueness

Keap1-Nrf2-IN-4 is unique due to its high specificity and potency in inhibiting the Keap1-Nrf2 interaction. Compared to other similar compounds, it has shown superior efficacy in activating the Nrf2 pathway and providing cytoprotection against oxidative stress .

Biological Activity

Keap1-Nrf2-IN-4 is a small molecule inhibitor targeting the Keap1-Nrf2 protein-protein interaction (PPI), which plays a crucial role in cellular defense mechanisms against oxidative stress. The Keap1-Nrf2 pathway is essential for regulating the antioxidant response and has implications in various diseases, including cancer and inflammatory disorders. This article provides an overview of the biological activity of this compound, including its mechanism of action, effects on cellular processes, and potential therapeutic applications.

The Keap1-Nrf2 pathway operates as a critical sensor of oxidative stress. Under normal conditions, Nrf2 is bound to Keap1, leading to its ubiquitination and subsequent degradation. In response to oxidative stress, modifications to Keap1 allow Nrf2 to escape degradation, translocate to the nucleus, and activate the expression of antioxidant genes through binding to antioxidant response elements (AREs) .

This compound disrupts this interaction by stabilizing Nrf2, enhancing its nuclear accumulation and transcriptional activity. This results in increased expression of various cytoprotective proteins, such as:

- Heme oxygenase-1 (HO-1)

- NAD(P)H dehydrogenase, quinone 1 (NQO1)

- Glutathione S-transferases (GSTs)

- Superoxide dismutase (SOD)

These proteins collectively contribute to cellular defense against oxidative damage and inflammation .

Antioxidant Activity

This compound has been shown to significantly enhance the antioxidant capacity of cells. In vitro studies indicate that treatment with this compound leads to:

- Increased levels of glutathione : A key antioxidant that protects cells from oxidative stress.

- Enhanced activity of antioxidant enzymes : Such as SOD and catalase .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating the NF-kB signaling pathway. Increased Nrf2 activity can inhibit NF-kB-mediated transcription of pro-inflammatory cytokines, thus reducing inflammation in various models of disease .

Case Studies

Recent studies have demonstrated the efficacy of this compound in various disease models:

- Cancer Models : In a study involving lung cancer cells, treatment with this compound resulted in decreased cell proliferation and increased apoptosis through enhanced oxidative stress .

- Neurodegenerative Diseases : In models of neurodegeneration, this compound showed protective effects against neuronal cell death by upregulating neuroprotective genes associated with Nrf2 activation .

- Inflammatory Disorders : In animal models of inflammatory bowel disease, administration of this compound resulted in reduced markers of inflammation and improved histological scores compared to controls .

Research Findings Summary Table

Properties

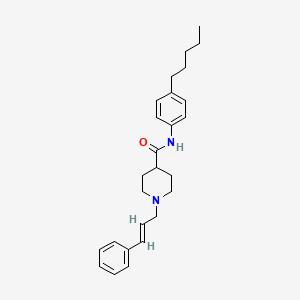

Molecular Formula |

C26H34N2O |

|---|---|

Molecular Weight |

390.6 g/mol |

IUPAC Name |

N-(4-pentylphenyl)-1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C26H34N2O/c1-2-3-5-9-23-13-15-25(16-14-23)27-26(29)24-17-20-28(21-18-24)19-8-12-22-10-6-4-7-11-22/h4,6-8,10-16,24H,2-3,5,9,17-21H2,1H3,(H,27,29)/b12-8+ |

InChI Key |

UZQSNIXFIVEVET-XYOKQWHBSA-N |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C/C=C/C3=CC=CC=C3 |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)CC=CC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.